4-(2-Benzyl-3-phenylpropyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Benzyl-3-phenylpropyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound features a complex structure with multiple aromatic rings, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzyl-3-phenylpropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. For example, the reaction of 4-chloromethylbenzene with a nucleophile under high temperature can yield the desired phenol . Another method involves the treatment of benzenesulphonic acid with molten sodium hydroxide at high temperatures, followed by acidification to produce phenol .
Industrial Production Methods
Industrial production of phenols often involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, which is then cleaved to produce phenol and acetone.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Benzyl-3-phenylpropyl)phenol undergoes various types of chemical reactions, including:
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfo, and halogenated phenols
Wissenschaftliche Forschungsanwendungen
4-(2-Benzyl-3-phenylpropyl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2-Benzyl-3-phenylpropyl)phenol involves its interaction with various molecular targets and pathways. Phenols are known to exert their effects through the donation of hydrogen atoms or electrons, which can neutralize free radicals and prevent oxidative damage . This antioxidant activity is crucial in protecting cells from oxidative stress and related diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The simplest phenol with a single hydroxyl group attached to a benzene ring.
Benzyl Alcohol: Contains a hydroxyl group attached to a benzyl group, similar to the structure of 4-(2-Benzyl-3-phenylpropyl)phenol.
Hydroquinone: A phenol with two hydroxyl groups in para positions on the benzene ring.
Uniqueness
This compound is unique due to its complex structure with multiple aromatic rings and specific substitution patterns.
Eigenschaften
CAS-Nummer |
61022-46-6 |
---|---|
Molekularformel |
C22H22O |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
4-(2-benzyl-3-phenylpropyl)phenol |
InChI |
InChI=1S/C22H22O/c23-22-13-11-20(12-14-22)17-21(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-14,21,23H,15-17H2 |
InChI-Schlüssel |
ZHOYZJRDPYBVFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)CC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.